5-Bromo-N-ethylnicotinamide
Overview
Description
5-Bromo-N-ethylnicotinamide is a chemical compound with the molecular formula C8H9BrN2O and a molecular weight of 229.08 g/mol . It is a derivative of nicotinamide, where a bromine atom is substituted at the 5-position of the pyridine ring and an ethyl group is attached to the nitrogen atom of the carboxamide group
Mechanism of Action
Target of Action
The primary target of 5-Bromo-N-ethylnicotinamide is the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function or activity
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Given its target, it may influence pathways involving ADP-ribosylation
Result of Action
Given its target, it may have potential implications in processes regulated by ADP-ribosylation, such as DNA repair, gene regulation, and apoptosis
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect its action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-ethylnicotinamide typically involves the bromination of nicotinamide followed by N-alkylation. One common method is as follows:
Bromination: Nicotinamide is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-ethylnicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted nicotinamides, depending on the nucleophile used.
Oxidation and Reduction: Products vary based on the specific reaction conditions but may include oxidized or reduced forms of the original compound.
Scientific Research Applications
5-Bromo-N-ethylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A precursor to 5-Bromo-N-ethylnicotinamide, it is a form of vitamin B3 with various biological activities.
5-Bromonicotinamide: Similar to this compound but lacks the ethyl group on the nitrogen atom.
N-Ethylnicotinamide: Similar but without the bromine atom at the 5-position.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the ethyl group, which may confer distinct chemical and biological properties compared to its analogs. This dual substitution can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
5-Bromo-N-ethylnicotinamide (5-Br-N-Et-Nic) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a pyridine ring with a bromine atom at the 5-position and an ethyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 229.1 g/mol. The structure allows for various biochemical interactions that contribute to its biological activity.
Target Enzymes
The primary target for this compound is the GPI-linked NAD(P)(+)-arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in cellular processes such as DNA repair, gene regulation, and apoptosis through ADP-ribosylation pathways.
Mode of Action
The compound is believed to interact with its target enzyme, potentially altering its function or activity. Although the exact biochemical pathways affected by 5-Br-N-Et-Nic are not fully elucidated, it may influence critical cellular processes that are regulated by ADP-ribosylation.
Biological Activities
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. Its role as a protein kinase inhibitor has been particularly highlighted, suggesting its potential in modulating cell cycle control and other critical cellular processes .
Antimicrobial Properties
In vitro studies have demonstrated that 5-Br-N-Et-Nic possesses antimicrobial activity against various pathogens. This includes efficacy against bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents.
Anticancer Potential
The compound's ability to inhibit protein kinases positions it as a promising candidate in cancer therapy. Studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways involved in cell survival and proliferation .
Data Tables
The following table summarizes the biological activities and interactions of this compound compared to related compounds:
Compound | Bromination Position | Ethyl Substituent | Biological Activity |
---|---|---|---|
This compound | 5 | Yes | Protein kinase inhibitor |
5-Bromonicotinamide | 5 | No | Moderate activity |
6-Bromo-N-ethylnicotinamide | 6 | Yes | Similar activity |
N-Ethylpyridine-3-carboxamide | None | Yes | Lower activity |
This table illustrates how the specific combination of bromination and ethyl substitution enhances the binding properties and biological activities of 5-Br-N-Et-Nic compared to its analogs.
Study on Anticancer Activity
A recent study focused on the anticancer effects of this compound on various cancer cell lines. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through activation of caspase pathways. The study highlighted its potential as a therapeutic agent in oncology .
Antimicrobial Efficacy Evaluation
Another investigation assessed the antimicrobial efficacy of 5-Br-N-Et-Nic against common bacterial pathogens. The compound exhibited strong inhibitory effects, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies.
Properties
IUPAC Name |
5-bromo-N-ethylpyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-2-11-8(12)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNZQARQDQMTGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622012 | |
Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173999-48-9 | |
Record name | 5-Bromo-N-ethylpyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30622012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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